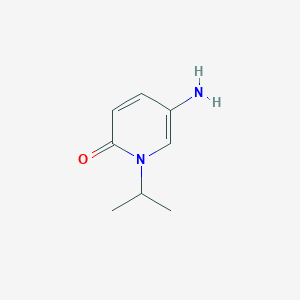
N-(2,4-dimethylphenyl)phenazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of phenazine-1-carboxamide have been studied in Pseudomonas chlororaphis HT66 . The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors .Wissenschaftliche Forschungsanwendungen
Unique Photophysical Properties
Research has demonstrated the unique photophysical behaviors of phenazine derivatives, where modifications to the phenazine core structure, such as N-(2,4-dimethylphenyl)phenazine-1-carboxamide, enable wide-tuning of emission colors. These derivatives exhibit significant nonplanar distortions and large Stokes-shifted emission, which are independent of solvent polarity. The study highlights the potential of these materials in developing advanced photophysical applications, including organic light-emitting diodes (OLEDs) and sensors (Zhang et al., 2015).
Catalysis and Synthetic Applications
Phenazine derivatives have been utilized as catalysts in chemical reactions. For example, phenazine radical cations have been used as efficient metal-free catalysts for the oxidative homo- and cross-coupling of amines, demonstrating the versatility of phenazine derivatives in organic synthesis (Brišar et al., 2018).
Bioactive Properties
Phenazine-1-carboxamide derivatives exhibit promising bioactive properties, including fungicidal and herbicidal activities. These compounds, derived from natural product phenazine-1-carboxamide, show significant in vitro activities against various pathogens, highlighting their potential in developing new agrochemicals (Zhu et al., 2019).
Environmental and Health Implications
Studies on phenazines have also focused on their environmental fate, particularly their degradation, adsorption, and leaching behaviors in soils. Understanding these aspects is crucial for assessing the ecological and health risks associated with the use of phenazine derivatives in agriculture and biotechnology (Ou et al., 2020).
Advanced Material Science Applications
The incorporation of phenazine derivatives into polymeric and nanomaterial frameworks has opened new avenues in material science. For instance, electrochemical sensors and biosensors based on redox polymer/carbon nanotube modified electrodes have been developed, leveraging the electrocatalytic effects of phenazine polymers. These advancements indicate the potential of phenazine derivatives in creating high-performance sensing devices (Barsan et al., 2015).
Wirkmechanismus
Target of Action
N-(2,4-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative that has been found to be strongly antagonistic to fungal phytopathogens . The primary targets of PCN are the fungal pathogens, particularly Rhizoctonia solani . The molecule docking indicated that NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase may be the particular targets of PCN .
Mode of Action
PCN interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by PCN include the ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The disruption of these pathways leads to downstream effects such as decreased mycelial biomass and protein content of R. solani, reduced superoxide dismutase (SOD) activity, and increased peroxidase (POD) and cytochrome P450 activities .
Pharmacokinetics
It is known that pcn is produced by certain strains of pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these bacteria
Result of Action
The action of PCN results in the inhibition of fungal pathogens, particularly R. solani . This is achieved through a combination of cellular damage, nutrient imbalance, oxidative stress, and pH alterations . These effects contribute to the strong biocontrol activity of PCN, making it a promising lead molecule for the development of new antifungal agents .
Zukünftige Richtungen
The future directions of research on “N-(2,4-dimethylphenyl)phenazine-1-carboxamide” could involve further exploration of its biosynthesis and its potential applications. For instance, Pseudomonas chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-11-16(14(2)12-13)24-21(25)15-6-5-9-19-20(15)23-18-8-4-3-7-17(18)22-19/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGHQUTJMMHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

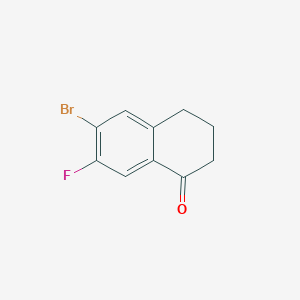

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)
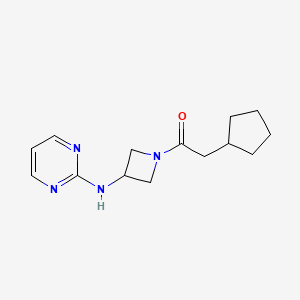
![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)
![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)
![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
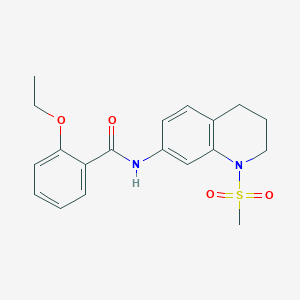
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)
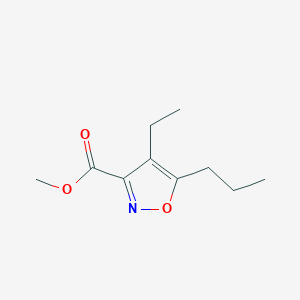
![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)
